molecular formula C11H17ClN2O3S B1340923 1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride CAS No. 918812-18-7

1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride

Cat. No.: B1340923
CAS No.: 918812-18-7
M. Wt: 292.78 g/mol
InChI Key: RMMDNVBLYNZQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride is a chemical compound belonging to the class of sulfonamides. It is known for its selective blocking of purinergic P2X3 receptors, which are located in sensory neurons and are involved in the perception of pain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride typically involves the reaction of 2-(morpholin-4-ylsulfonyl)benzaldehyde with an amine source under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in blocking purinergic P2X3 receptors, which are involved in pain perception and other sensory functions.

    Medicine: Investigated for its potential therapeutic applications in pain management and other neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects by selectively blocking purinergic P2X3 receptors, which are ion channels located in sensory neurons. These receptors play a crucial role in the transmission of pain signals. By inhibiting these receptors, the compound can reduce the perception of pain and has potential therapeutic applications in pain management.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Morpholin-4-ylsulfonyl)methyl]phenylmethanamine hydrochloride
  • 1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine

Uniqueness

1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride is unique due to its selective blocking of purinergic P2X3 receptors, which distinguishes it from other similar compounds.

Properties

IUPAC Name

(2-morpholin-4-ylsulfonylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S.ClH/c12-9-10-3-1-2-4-11(10)17(14,15)13-5-7-16-8-6-13;/h1-4H,5-9,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMDNVBLYNZQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=C2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585860
Record name 1-[2-(Morpholine-4-sulfonyl)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918812-18-7
Record name 1-[2-(Morpholine-4-sulfonyl)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.